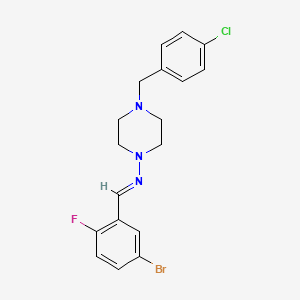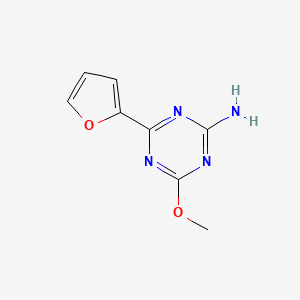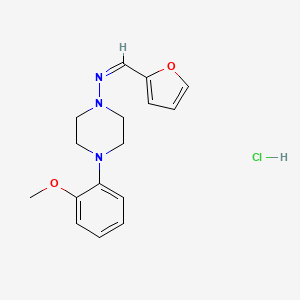
4-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide
説明
4-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide belongs to a class of compounds known as benzohydrazides. These compounds have been extensively studied due to their interesting chemical structures and properties. They are known for their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of benzohydrazides typically involves the condensation of benzaldehyde derivatives with hydrazides. For instance, the synthesis of 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide was achieved through the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide (Acta Crystallographica Section E: Structure Reports Online, 2010).
Molecular Structure Analysis
Benzohydrazides often exhibit interesting molecular structures. For example, 4-Chloro-N′-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate exhibits a non-planar benzohydrazide group and a cis configuration with respect to the methylidene unit, with dihedral angles between substituted benzene rings (Acta Crystallographica Section E: Structure Reports Online, 2008).
Chemical Reactions and Properties
The chemical behavior of benzohydrazides is influenced by their molecular structure. For instance, 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide and its derivatives demonstrate various intermolecular interactions such as hydrogen bonds, which impact their chemical reactivity and properties (Journal of Chemical Crystallography, 2011).
科学的研究の応用
Antimicrobial Activities
Studies have demonstrated that compounds similar to 4-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide exhibit significant antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of derivatives of benzohydrazide have shown promising results against various bacterial and fungal strains. This suggests a potential application of this compound in developing new antimicrobial agents (Shaikh, 2013; Han, 2013; Kumar, 2013).
Synthesis and Characterization
The chemical synthesis and structural characterization of benzohydrazide derivatives, including this compound, play a crucial role in understanding their chemical properties and potential applications. Single-crystal X-ray diffraction analysis, IR, and NMR spectroscopy are commonly employed techniques for this purpose, revealing insights into their molecular structure and stability (Lei et al., 2013; Bakir & Green, 2002).
Crystal Structure Determination
The determination of crystal structures of compounds related to this compound is vital for the elucidation of their molecular configuration, stability, and potential intermolecular interactions. Such studies contribute to the understanding of their pharmacological or biological activities and can guide the design of related compounds with improved properties (Huang & Wu, 2010; Zhou & Ma, 2012).
Interaction with Other Compounds
Research has also explored the interactions of benzohydrazide derivatives with other chemical entities, revealing potential applications in catalysis, drug development, and as intermediates in organic synthesis. Such studies can uncover novel pathways for synthesizing complex molecules and understanding the mechanistic aspects of their reactions (Barnish et al., 1986; He et al., 2018).
作用機序
特性
IUPAC Name |
4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-4-1-9(2-5-11)14(20)19-18-8-10-3-6-12(16)7-13(10)17/h1-8H,(H,19,20)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLQDBUHBVXJV-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)
![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)



![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)
